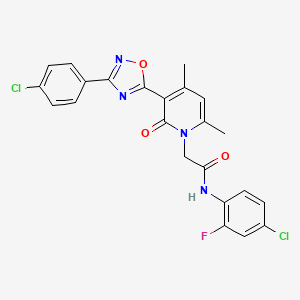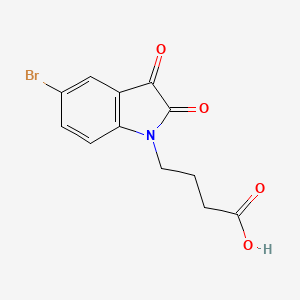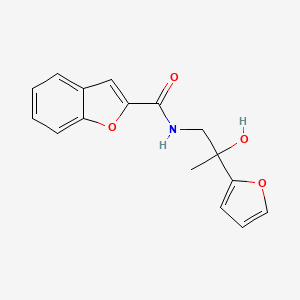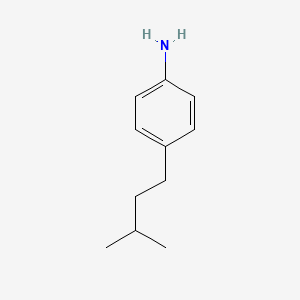
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide, also known as AICAR, is a synthetic compound that has been widely used in scientific research for its potential as an anti-diabetic and anti-obesity agent. AICAR is a nucleotide analogue that activates AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.
Mecanismo De Acción
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide activates AMPK, a key regulator of cellular metabolism that is activated in response to low energy levels. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as decreased lipid synthesis and protein synthesis. 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide also activates PGC-1α, a transcriptional coactivator that regulates mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipocytes, leading to decreased body weight and fat mass. 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has also been shown to protect against neuronal damage in animal models of ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide is a useful tool for investigating the role of AMPK in cellular metabolism and for studying the potential therapeutic applications of AMPK activation. However, 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has some limitations for lab experiments, including its potential for off-target effects and its short half-life in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective AMPK activators that have fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide and other AMPK activators in the treatment of metabolic disorders, neurodegenerative diseases, and cancer. Finally, there is interest in exploring the role of AMPK in the regulation of immune function and inflammation.
Métodos De Síntesis
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 4,5-dicyanoimidazole with isobutylamine, followed by the reaction of the resulting intermediate with 2-chloro-N-isopropylacetamide. The final product is obtained through the hydrolysis of the amide group with hydrochloric acid.
Aplicaciones Científicas De Investigación
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential as an anti-diabetic and anti-obesity agent. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, as well as to increase fatty acid oxidation and decrease lipid accumulation in adipocytes. 4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of ischemia and traumatic brain injury.
Propiedades
IUPAC Name |
4-amino-N-(2-methylpropyl)-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-7(2)5-13-11(16)10-9(12)6-15(14-10)8(3)4/h6-8H,5,12H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMKVHVPXMJSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(C=C1N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxa-1-azaspiro[3.4]octane hemioxalate](/img/structure/B2545039.png)



![N-(2-hydroxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2545048.png)
![Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2545049.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide](/img/structure/B2545050.png)




![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}pyrazole](/img/structure/B2545058.png)

![2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2545060.png)